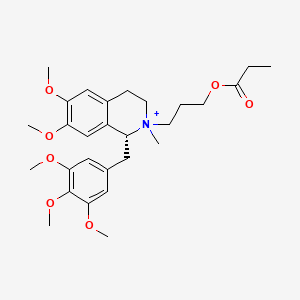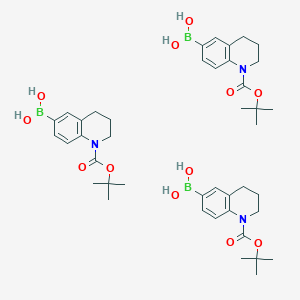![molecular formula C31H28N2O5 B8066008 L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-](/img/structure/B8066008.png)
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is a complex organic compound with the molecular formula C12H14N2O5 and a molecular weight of 266.2500. This compound is a derivative of L-asparagine, an amino acid, modified with a phenylmethoxy carbonyl group and a triphenylmethyl group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- typically involves the following steps:
Protection of the amino group: The amino group of L-asparagine is protected using a suitable protecting group, such as a carbobenzoxy (Cbz) group.
Introduction of the phenylmethoxy carbonyl group: The protected L-asparagine is then reacted with phenylmethanol in the presence of a coupling reagent, such as dicyclohexylcarbodiimide (DCC), to introduce the phenylmethoxy carbonyl group.
Introduction of the triphenylmethyl group: The resulting compound is further reacted with triphenylmethyl chloride in the presence of a base, such as triethylamine, to introduce the triphenylmethyl group.
Deprotection of the amino group: Finally, the protecting group is removed to yield the final product.
Industrial Production Methods: The industrial production of this compound involves scaling up the above synthetic routes using large reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can also be employed to enhance efficiency and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions: L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a corresponding amine oxide.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The phenylmethoxy carbonyl group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed:
Amine Oxide: Resulting from the oxidation of the amino group.
Alcohol: Resulting from the reduction of the carbonyl group.
Substituted Derivatives: Resulting from the substitution of the phenylmethoxy carbonyl group.
Wissenschaftliche Forschungsanwendungen
This compound has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a protecting group in peptide synthesis.
Biology: Employed in the study of protein structure and function, as well as in the development of bioactive molecules.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Wirkmechanismus
The mechanism by which L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- exerts its effects involves its interaction with specific molecular targets and pathways. The phenylmethoxy carbonyl group can act as an electrophile, reacting with nucleophiles in biological systems. The triphenylmethyl group can provide steric hindrance, affecting the reactivity of the compound. The exact molecular targets and pathways involved depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
L-Asparagine, N2-[(phenylmethoxy)carbonyl]-N-(triphenylmethyl)- is unique due to its specific structural modifications. Similar compounds include:
L-Aspartic Acid, N-[(phenylmethoxy)carbonyl]-: A related compound with a similar phenylmethoxy carbonyl group but lacking the triphenylmethyl group.
L-Asparagine, N2-[(benzyloxy)carbonyl]-: Another derivative with a benzyloxy carbonyl group instead of phenylmethoxy carbonyl.
Eigenschaften
IUPAC Name |
(2S)-4-amino-4-oxo-2-[phenylmethoxycarbonyl(trityl)amino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H28N2O5/c32-28(34)21-27(29(35)36)33(30(37)38-22-23-13-5-1-6-14-23)31(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26/h1-20,27H,21-22H2,(H2,32,34)(H,35,36)/t27-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VARYHNBMKBNAJL-MHZLTWQESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)N(C(CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N([C@@H](CC(=O)N)C(=O)O)C(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H28N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![sodium;2-(5-hydroxy-5,7,8,9-tetrahydrobenzo[7]annulen-6-ylidene)acetate](/img/structure/B8065943.png)

![4-(tert-Butyl)-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B8065960.png)
![3-Fluoro-4'-formyl[1,1'-biphenyl]-2-carbonitrile](/img/structure/B8065971.png)





![2-[[2-(Trifluoromethyl)phenyl]methylene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B8066038.png)


